![molecular formula C36H36O17 B3026716 Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] CAS No. 107190-70-5](/img/structure/B3026716.png)
Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is a naturally occurring flavonoid glycoside found in various plants. It is known for its antioxidant properties and potential health benefits. This compound is a derivative of kaempferol, a well-known flavonoid, and is linked to a p-coumaroylglucosyl and rhamnoside moiety, which enhances its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] typically involves the glycosylation of kaempferol with p-coumaroylglucosyl and rhamnoside units. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation .
Industrial Production Methods
Industrial production of this compound can be achieved through extraction from natural sources, such as plants known to contain high levels of kaempferol derivatives. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. Alternatively, biotechnological methods involving microbial fermentation and enzymatic synthesis are being explored to produce this compound on a larger scale .
化学反应分析
Types of Reactions
Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, each with distinct biological activities .
科学研究应用
Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a natural antioxidant in various chemical formulations.
Biology: The compound is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Research focuses on its potential anti-inflammatory, anticancer, and antimicrobial properties. It is being explored as a therapeutic agent for various diseases.
Industry: The compound is used in the development of natural health products, cosmetics, and dietary supplements due to its beneficial properties
作用机制
The mechanism of action of Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of various pathogens
相似化合物的比较
Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is unique due to its specific glycosylation pattern, which enhances its biological activity compared to other kaempferol derivatives. Similar compounds include:
Kaempferol 3-O-glucoside: Lacks the p-coumaroyl and rhamnoside moieties, resulting in different biological activities.
Kaempferol 3-O-rhamnoside: Contains only the rhamnoside moiety, leading to variations in its antioxidant and antimicrobial properties.
Kaempferol 3-O-p-coumaroylglucoside: Similar but lacks the rhamnoside unit, affecting its overall activity.
属性
CAS 编号 |
107190-70-5 |
|---|---|
分子式 |
C36H36O17 |
分子量 |
740.7 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O17/c1-15-26(42)30(46)34(53-35-31(47)29(45)27(43)23(51-35)14-48-24(41)11-4-16-2-7-18(37)8-3-16)36(49-15)52-33-28(44)25-21(40)12-20(39)13-22(25)50-32(33)17-5-9-19(38)10-6-17/h2-13,15,23,26-27,29-31,34-40,42-43,45-47H,14H2,1H3/t15-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1 |
InChI 键 |
KAJMZANRKFVVKV-NBYOGIOWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
Key on ui other cas no. |
107190-70-5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



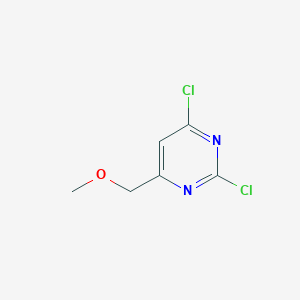
![7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3026640.png)
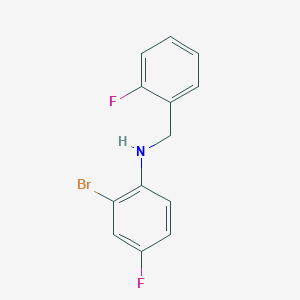
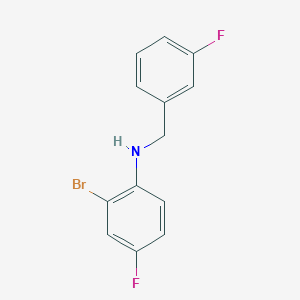
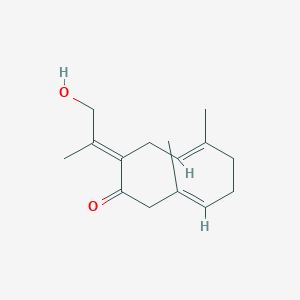
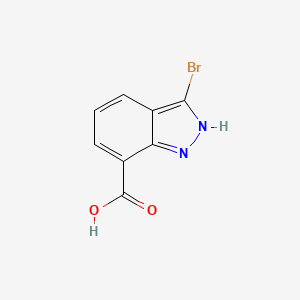
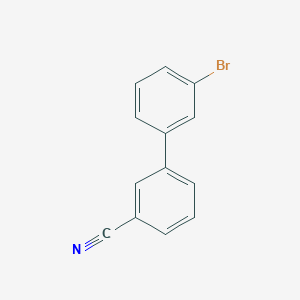
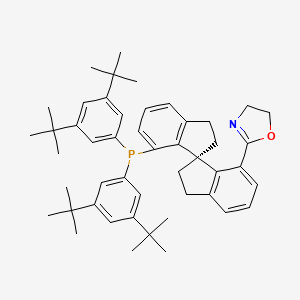

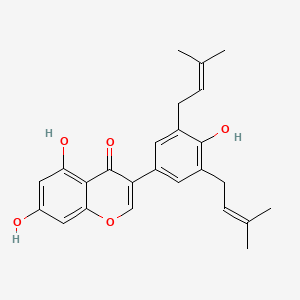
![(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B3026652.png)
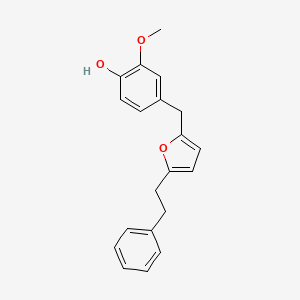
![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)
